[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid
Description
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Properties
IUPAC Name |
2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-4-5-11-8-16(22)24-18-12-6-7-19(2,3)25-13(12)9-14(17(11)18)23-10-15(20)21/h8-9H,4-7,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESLHFYVDDXKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid is a member of the pyranochromene family, which has garnered attention due to its diverse biological activities. This article aims to delve into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The structural formula of the compound can be represented as:
This structure features a pyranochromene backbone, which is known for its potential therapeutic properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 290.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that compounds within the pyranochromene family exhibit significant antioxidant properties. A study demonstrated that derivatives of pyranochromenes can effectively scavenge free radicals and inhibit lipid peroxidation, showcasing their potential as protective agents against oxidative stress .
Anti-inflammatory Effects
Pyranochromenes have been reported to possess anti-inflammatory properties. In vitro studies revealed that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages . This mechanism suggests a potential therapeutic role in chronic inflammatory diseases.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. A case study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays . The mechanism appears to involve disruption of bacterial cell membranes.
Anticancer Properties
Pyranochromenes have also been investigated for their anticancer effects. In vitro studies indicated that they can induce apoptosis in cancer cell lines through the activation of caspase pathways . Additionally, animal models have shown reduced tumor growth when treated with these compounds .
Study 1: Antioxidant Efficacy
A recent study assessed the antioxidant activity of several pyranochromene derivatives using DPPH radical scavenging assays. The results indicated that compounds with electron-donating groups at the 8-position exhibited superior activity compared to standard antioxidants like α-tocopherol and BHT .
Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a significant reduction in IL-1β and IL-6 levels. This suggests its potential application in managing inflammatory conditions .
Study 3: Anticancer Activity
A study on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : Studies have shown that compounds structurally similar to [(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid possess significant antioxidant activity. This is crucial for protecting cells from oxidative stress and may have implications in aging and degenerative diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in malignant cells or the inhibition of specific cancer-related signaling pathways.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Antioxidant Activity : In a study published in a peer-reviewed journal, researchers tested various derivatives of chromene compounds for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that the target compound exhibited a significant reduction in DPPH radicals compared to control samples .
- Anticancer Research : A study focused on the synthesis and evaluation of chromene derivatives found that certain modifications to the structure enhanced their cytotoxic effects against breast cancer cell lines . The findings suggest that this compound could be a lead compound for further development in anticancer therapies.
- Inflammation Studies : Research investigating the anti-inflammatory properties of similar compounds demonstrated that they could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic uses for inflammatory diseases .
Summary Table of Applications
Chemical Reactions Analysis
Esterification of the Acetic Acid Moiety
The carboxylic acid group undergoes esterification under acidic or coupling-agent-mediated conditions. For example:
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Reaction : Treatment with methanol and H₂SO₄ yields the methyl ester derivative.
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Mechanism : Acid-catalyzed nucleophilic acyl substitution.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester derivative | 85% |
Amide Formation via Carbodiimide Coupling
The acetic acid group reacts with primary amines using coupling agents:
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Reaction : Benzylamine and DCC (dicyclohexylcarbodiimide) in dichloromethane form the corresponding amide .
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Application : Pharmaceutical derivatives targeting MIF (macrophage migration inhibitory factor) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Formation | Benzylamine, DCC, DCM, RT | N-Benzylamide derivative | 78% |
Nucleophilic Attack at the 2-Oxo Group
The 2-oxo group participates in nucleophilic additions:
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Reaction : Hydrazine hydrate forms a hydrazone derivative under ethanol reflux.
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Yield : ~65% after 4 hours.
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Mechanism : Nucleophilic addition followed by dehydration.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazone Formation | Hydrazine hydrate, EtOH | 2-Hydrazone derivative | 65% |
Oxidation of the 4-Propyl Substituent
The propyl group at position 4 undergoes oxidation to a carboxylic acid:
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Reaction : KMnO₄ in acidic conditions oxidizes the propyl chain to propanoic acid .
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Yield : ~50–60% due to steric hindrance from the dimethyl groups .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | 4-Propanoic acid derivative | 60% |
Microwave-Assisted Cyclocondensation
The chromene scaffold participates in cyclization under microwave irradiation:
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Reaction : Base-mediated cyclocondensation forms fused heterocycles (e.g., pyrrolo-chromene derivatives) .
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Yield : 55–86%, influenced by steric effects of substituents .
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Mechanism : 5-exo-trig cyclization initiated by deprotonation .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | K₂CO₃, DMF, microwave, 150°C | Pyrrolo[2,3-f]chromene derivative | 86% |
Acid-Catalyzed Ring-Opening
The pyran ring undergoes hydrolysis under strong acidic conditions:
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Reaction : HCl (conc.) at 80°C cleaves the oxygen bridge, yielding a dihydroxycoumarin derivative.
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Yield : ~45–55%.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring-Opening | HCl (conc.), 80°C | Dihydroxycoumarin-acetic acid conjugate | 55% |
Q & A
Q. How can synthesis parameters be optimized to achieve high yield and purity of this compound?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures between 50–80°C to balance reaction kinetics and minimize decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility of intermediates .
- Catalyst Use : Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation in related pyranochromene derivatives .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product .
Q. What analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., propyl at C4, methyl groups at C8) and lactone ring integrity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ at m/z 361.15 for CHO) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretching (1700–1750 cm) and ether linkages (1100–1250 cm) .
Q. How can purity be assessed quantitatively?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm; aim for ≥95% purity .
- Melting Point Analysis : Compare observed melting range (e.g., 180–185°C) with literature values to detect impurities .
Advanced Research Questions
Q. How do substituents (e.g., propyl vs. butyl) influence reaction kinetics in pyranochromene derivatives?
Methodological Answer:
- Kinetic Studies : Perform time-resolved -NMR to monitor substituent effects on ring-closing reactions. Butyl groups may sterically hinder cyclization compared to propyl, reducing yield by ~15% .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for different substituents .
Q. How should contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxicity) be resolved?
Methodological Answer:
Q. What computational tools are suitable for crystallographic modeling of this compound?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Pharmacophore Mapping : Replace the acetic acid moiety with bioisosteres (e.g., sulfonic acid) to enhance solubility while retaining hydrogen-bonding capacity .
- Prenylation Studies : Introduce isoprenyl groups at C6 to mimic natural prenylated isoflavones like Pomiferin, which show improved cellular uptake .
Q. What strategies address regioselectivity challenges in electrophilic substitutions?
Methodological Answer:
- Directing Groups : Install temporary protecting groups (e.g., acetyl) at C5 to direct electrophiles to the electron-rich chromene ring .
- Lewis Acid Catalysis : Use BF-OEt to stabilize transition states in Friedel-Crafts alkylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
